molecular formula C12H7Cl2N3O2 B2971479 2,3-dichloro-N-(4-cyano-3-methyl-5-isoxazolyl)benzenecarboxamide CAS No. 478043-91-3

2,3-dichloro-N-(4-cyano-3-methyl-5-isoxazolyl)benzenecarboxamide

Cat. No. B2971479
CAS RN: 478043-91-3
M. Wt: 296.11
InChI Key: RCNSBELOWAMEQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,3-dichloro-N-(4-cyano-3-methyl-5-isoxazolyl)benzenecarboxamide” is a chemical compound with the molecular formula C12H7Cl2N3O2 . It has a molecular weight of 296.11 .

Scientific Research Applications

Structural and Molecular Analysis

Research on molecules with structural similarities, such as isoxazole-substituted carboxamides, often focuses on understanding their chemical properties and interactions. For instance, studies on the molecular structure of related compounds highlight the importance of planarity and intramolecular hydrogen bonding in determining the molecule's stability and reactivity. Such insights are crucial for designing compounds with desired chemical behaviors and can be applied in various fields, including materials science and pharmaceutical chemistry (Rodier et al., 1993).

Synthesis and Biological Activity

The synthesis of heterocyclic compounds, including those containing isoxazole and carboxamide groups, is a significant area of interest due to their potential biological activities. Research has demonstrated various methodologies for synthesizing these compounds, highlighting their versatility and potential for drug development. Biological studies on these molecules, such as their antibacterial and antitumor properties, suggest that they could serve as valuable leads for developing new therapeutic agents (Ahmed, 2007).

Drug Design and Pharmacology

The structure-activity relationship (SAR) studies of compounds structurally related to 2,3-dichloro-N-(4-cyano-3-methyl-5-isoxazolyl)benzenecarboxamide are essential for drug design. For example, research on N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides as selective endothelin receptor antagonists illustrates how variations in the aryl group can significantly affect the compound's potency and selectivity. Such findings are instrumental in guiding the design of more effective and selective drugs (Wu et al., 1997).

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. It’s always important to handle chemical compounds with care and use appropriate safety measures .

properties

IUPAC Name

2,3-dichloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3O2/c1-6-8(5-15)12(19-17-6)16-11(18)7-3-2-4-9(13)10(7)14/h2-4H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNSBELOWAMEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C#N)NC(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701327503
Record name 2,3-dichloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818942
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,3-dichloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide

CAS RN

478043-91-3
Record name 2,3-dichloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.